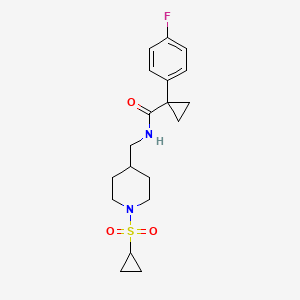

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O3S/c20-16-3-1-15(2-4-16)19(9-10-19)18(23)21-13-14-7-11-22(12-8-14)26(24,25)17-5-6-17/h1-4,14,17H,5-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEVUHLNAWYGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction. They are present in more than twenty classes of pharmaceuticals.

Mode of Action

It’s known that the activation of the nlrp3 inflammasome, a common target of piperidine-related compounds, is controlled by two-step signal activation. The first signal is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLPR3 and pro-IL-1β.

Biochemical Pathways

Piperidine-related compounds are known to play a significant role in the pharmaceutical industry, affecting a wide range of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of piperidine-related compounds have been widely studied.

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound belongs to a class of cyclopropane derivatives that have shown promise in various pharmacological applications, including anti-cancer properties. The unique structural features of cyclopropane rings contribute to enhanced binding affinity and metabolic stability, making them attractive candidates for drug development.

2. Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Cyclopropylsulfonyl piperidine and 4-fluorophenyl derivatives.

- Reagents : Acid chlorides or anhydrides for amide formation.

- Conditions : Standard organic synthesis techniques including reflux or microwave-assisted reactions.

The resulting compound is characterized by a rigid cyclopropane structure that imparts distinct electronic properties beneficial for biological activity.

3.1 Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of phenylcyclopropane carboxamide inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxicity at effective doses .

The proposed mechanism involves the inhibition of specific cellular pathways crucial for cancer cell proliferation. The interaction with cyclin-dependent kinases (CDKs) has been highlighted as a potential target, leading to cell cycle arrest and apoptosis in cancer cells .

4. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Enhanced binding affinity and potency |

| Variation in the piperidine ring | Altered metabolic stability and selectivity |

| Changes in the cyclopropane substituent | Impact on lipophilicity and cellular uptake |

These findings underscore the importance of optimizing chemical structure to enhance therapeutic efficacy.

5. Case Studies

Several studies have highlighted the potential of cyclopropane-based compounds in cancer therapy:

- Study 1 : A series of phenoxyacetyl-cyclopropanamide derivatives were synthesized and screened for antiproliferative activity against multiple cancer cell lines, demonstrating significant efficacy with low cytotoxicity .

- Study 2 : The compound was tested in vivo using animal models with induced tumors, showing promising results in reducing tumor size without significant side effects.

6. Conclusion

This compound represents a compelling candidate for further investigation in cancer therapeutics. Its unique structural features contribute to its biological activity, particularly its ability to inhibit cancer cell proliferation while minimizing cytotoxic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Pharmacological Features of Key Analogs

*Calculated based on structural formula.

Key Differences and Implications

Piperidine Substitution: The cyclopropylsulfonyl group in the target compound replaces the phenethyl group in fentanyl and cyclopropylfentanyl. Gupta et al. (2013) demonstrated that bulky 1-substituents on piperidine (e.g., phenethyl) increase lipophilicity and blood-brain barrier penetration, enhancing potency. The cyclopropylsulfonyl group’s steric and electronic effects may modulate this property .

Aromatic Ring Modifications: The 4-fluorophenyl group in the target compound vs. Fluorine substitution is a common strategy to enhance bioavailability and selectivity in opioid analogs .

Safety and Toxicity :

Research Findings and Hypotheses

- Receptor Binding : Molecular modeling suggests the 4-fluorophenyl group enhances μ-opioid receptor interactions via hydrophobic and electrostatic interactions, similar to carfentanil’s fluorinated tail .

- Potency Estimates : Based on structural analogs, the target compound’s potency is hypothesized to exceed morphine but remain below carfentanil (~100× morphine).

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound contains a cyclopropane-carboxamide core linked to a piperidine-sulfonyl group and a 4-fluorophenyl substituent . The cyclopropane ring introduces steric strain, potentially enhancing binding affinity to rigid biological targets, while the sulfonyl group on the piperidine moiety improves solubility and metabolic stability. The 4-fluorophenyl group may engage in π-π stacking or hydrophobic interactions with aromatic residues in target proteins .

Methodological Insight : To assess structural contributions, researchers can synthesize analogs with modified substituents (e.g., replacing cyclopropane with cyclohexane) and compare bioactivity via in vitro assays (e.g., enzyme inhibition assays or receptor binding studies).

Q. What are common synthetic strategies for this compound?

Synthesis typically involves:

Cyclopropane-carboxamide formation : Reacting 1-(4-fluorophenyl)cyclopropanecarboxylic acid with a coupling agent (e.g., HATU) and a piperidinylmethyl amine intermediate.

Piperidine sulfonylation : Treating the piperidine intermediate with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM).

Purification : Column chromatography or recrystallization to isolate the final product .

Key Challenge : Optimizing reaction yields for the sulfonylation step, as steric hindrance from the cyclopropyl group may reduce reactivity.

Q. How can researchers confirm the stability of the cyclopropane ring under physiological conditions?

Analytical Approach :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC or LC-MS.

- Computational modeling : Use DFT calculations to predict bond dissociation energies of the cyclopropane ring .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?

Methodology :

- Standardize assay conditions : Ensure consistency in buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).

- Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .

- Control for batch variability : Characterize compound purity (≥95% via HPLC) and confirm stereochemistry (if applicable) using X-ray crystallography or NOESY NMR .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising potency?

Approaches :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.

- Solubility enhancement : Replace the sulfonyl group with a polar substituent (e.g., hydroxyl) or employ co-solvents (e.g., PEG 400) .

- Metabolic stability : Conduct microsomal stability assays to identify vulnerable sites (e.g., piperidine N-dealkylation) and introduce blocking groups (e.g., methyl substituents) .

Q. How can computational methods predict off-target interactions?

Workflow :

Molecular docking : Screen against databases like ChEMBL or PDB using software (e.g., AutoDock Vina).

Pharmacophore modeling : Identify shared features with known ligands of unintended targets (e.g., serotonin receptors).

Machine learning : Train models on toxicity datasets (e.g., Tox21) to flag structural alerts .

Q. What experimental designs address low yield in multi-step synthesis?

Optimization Tactics :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst) systematically to identify optimal conditions .

- Flow chemistry : Improve heat/mass transfer in sulfonylation steps using microreactors .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

SAR Framework :

- Core modifications : Compare analogs with varying ring sizes (e.g., cyclobutane vs. cyclopropane) to assess strain effects.

- Substituent screening : Test halogenated (Cl, Br) or electron-donating (OCH₃) groups on the phenyl ring for enhanced binding .

- Piperidine substitutions : Evaluate N-alkyl vs. N-sulfonyl groups for metabolic stability .

Data Contradiction Example :

If one study reports potent kinase inhibition while another shows no activity, reconcile results by:

- Verifying compound integrity (e.g., NMR for degradation products).

- Repeating assays with identical kinase isoforms and ATP concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.